molecular formula C14H13N3O B2665808 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900889-28-3

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2665808
CAS RN: 900889-28-3
M. Wt: 239.278
InChI Key: JRCLHWJYFMEWTD-UHFFFAOYSA-N
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Description

“5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their various biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . The synthetic route of the target compounds was to use 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3, which was acylated with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain larotrectinib derivatives .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D. Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined by various methods. For instance, the melting point, yield, IR, NMR, MS, and elemental analysis can be used to characterize these compounds .

Scientific Research Applications

Synthesis and Biological Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives similar to 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol, has been extensively studied for its diverse biological activities. For instance, synthesis and biological activity studies of related pyrazolo[3,4-d]pyrimidine ribonucleosides have shown significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia, indicating the potential of these compounds in antiviral and anticancer therapies (Petrie et al., 1985).

Analgesic and Enzyme Inhibition Properties

Research has identified that certain pyrazolo[1,5-a]pyrimidinones, functionalized with tolylhydrazinylidene fragments, exhibit pronounced analgesic activity. Additionally, these compounds selectively inhibit carboxylesterase, highlighting their utility in developing new analgesics and enzyme inhibitors (Burgart et al., 2020).

Antifungal and Antibacterial Activity

Further exploration of the pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of compounds with significant antifungal abilities against various phytopathogenic fungi, demonstrating the potential of these molecules in addressing fungal infections and diseases in agriculture (Zhang et al., 2016).

Anticancer Agents and Kinase Inhibition

A focused study on substituted pyrido[2,3-d]pyrimidines derived from the pyrazolo[1,5-a]pyrimidine core revealed strong in vitro anticancer activity against various cancer cell lines, including hepatic, prostate, colon, breast, and lung cancers. These compounds have shown promising kinase inhibitory activity, marking them as potential leads for anticancer drug development (Elzahabi et al., 2018).

Corrosion Inhibition Properties

Moreover, heterocyclic derivatives based on the pyrazolo[1,5-a]pyrimidine framework have been investigated for their corrosion inhibition properties on C-steel surfaces in acidic environments. These studies open avenues for the application of these compounds in industrial processes and materials science to enhance the durability and lifespan of metal components (Hameed et al., 2020).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities . Their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry . This contribution focuses on an overview of the current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-15-17-13(18)7-10(2)16-14(12)17/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCBCEMHRZUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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